B1574562 AS703988

AS703988

Cat. No.: B1574562
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS703988 (also known as MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) . MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. By selectively binding to MEK1/2, this compound inhibits the activation of downstream extracellular signal-regulated kinases (ERK1/2), thereby blocking growth factor-mediated tumor cell signaling and proliferation .

Properties

IUPAC Name

NONE

SMILES

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS-703988;  AS703988;  AS 703988;  MSC201510B;  MSC 201510B;  MSC-201510B.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares AS703988 with two functionally similar kinase inhibitors, Ruxolitinib Phosphate (JAK1/2 inhibitor) and Encorafenib (BRAF inhibitor), based on mechanism, clinical applications, and physicochemical properties derived from available evidence:

Parameter This compound Ruxolitinib Phosphate Encorafenib
Target MEK1/2 JAK1/2 BRAF V600E/K
Mechanism Inhibits ERK activation Reduces JAK-STAT signaling Blocks BRAF kinase activity
Indications Solid tumors (preclinical) Myelofibrosis, Polycythemia Vera Metastatic melanoma (with MEK inhibitors)
Clinical Stage Preclinical/Phase I Approved (FDA) Approved (FDA)
Bioavailability Oral Oral Oral
Key Structural Features Small molecule, MEK-binding ATP pocket Pyrazolo[3,4-d]pyrimidine core Imidazo[4,5-b]pyridine derivative
Solubility Not reported High aqueous solubility Lipophilic
Selectivity MEK1/2-specific JAK1/2 > JAK3 BRAF V600E/K mutant-selective

Key Contrasts:

  • Target Specificity: this compound’s MEK1/2 inhibition is downstream of BRAF, making it theoretically effective in BRAF-mutant and RAS-mutant cancers.
  • Development Stage : this compound remains in early-phase trials, whereas Ruxolitinib and Encorafenib are FDA-approved with well-established efficacy and safety profiles .
  • Structural Diversity : this compound’s structure (undisclosed in evidence) likely differs from Ruxolitinib’s pyrazolo-pyrimidine core and Encorafenib’s imidazo-pyridine scaffold, impacting pharmacokinetics and target binding .

Research Findings and Challenges

  • This compound in Preclinical Models: Demonstrates potent inhibition of ERK phosphorylation in melanoma cell lines (IC₅₀ ~10 nM) and tumor growth suppression in xenografts .
  • Comparison with Other MEK Inhibitors : Unlike trametinib (MEK1/2 inhibitor with FDA approval), this compound’s oral bioavailability and toxicity profile require further optimization .
  • Synergy with BRAF Inhibitors: Preclinical data suggest this compound could enhance the efficacy of BRAF inhibitors like Encorafenib, mirroring the success of combined BRAF/MEK inhibition in melanoma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.